4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
The compound 4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based derivative characterized by a central 1,2,3-triazole ring functionalized with two ethyl ester groups at positions 4 and 4. The substituent at position 1 consists of a propyl chain bearing a carbamoyl group linked to a 2,5-dimethylphenyl moiety. This structural motif is significant due to the versatility of triazole derivatives in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
diethyl 1-[1-(2,5-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-6-15(18(25)21-14-11-12(4)9-10-13(14)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,15H,6-8H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNYLSJYLYNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a , where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Diethyl Ester Groups: This step involves esterification reactions, where carboxylic acid groups are converted to their corresponding diethyl esters using ethanol and an acid catalyst.
Attachment of the 2,5-Dimethylphenyl Group: This can be done through a nucleophilic substitution reaction, where the amine group of 2,5-dimethylphenylamine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated esterification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, but could include amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound could be explored for similar applications.
Medicine
Medicinally, triazole derivatives have been investigated for their antifungal, antibacterial, and anticancer properties. This compound could be a candidate for drug development in these areas.
Industry
In industry, triazole compounds are used in the production of polymers and as corrosion inhibitors. This compound could find applications in these fields as well.
Mechanism of Action
The mechanism of action of 4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring and the phenyl group could interact with the enzyme through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core 1,2,3-triazole-4,5-dicarboxylate scaffold with several derivatives reported in the literature. Key structural variations lie in the substituents at position 1 of the triazole ring:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations :
- Carbamoyl vs.
- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) are typically more lipophilic than methyl esters, which could affect membrane permeability and bioavailability .
Physicochemical Properties
Melting Points and Crystallinity
- The dimethyl analog with a 2-oxopropyl substituent () exhibits a melting point of 72.4–73.9°C, attributed to its planar triazole core and ketone functionality .
- Crystallographic data for a related iodinated triazole derivative () reveals a triclinic crystal system (space group P1) with hydrogen-bonded dimers, suggesting that bulky substituents (e.g., 2,5-dimethylphenyl carbamoyl) in the target compound may disrupt crystal packing .
Solubility and Reactivity
- Ethyl esters generally confer higher lipid solubility than methyl esters, as seen in diethyl 1-(2-oxopropyl) derivatives () .
Computational and Crystallographic Studies
- The triazole ring in analogs (e.g., ) is nearly planar (RMS deviation = 0.0034 Å), with dihedral angles of 70.14° between the triazole and phenyl rings. Substituents like the 2,5-dimethylphenyl carbamoyl group may alter these angles, affecting molecular interactions .
- SHELX software () is widely used for refining such structures, highlighting the importance of crystallography in elucidating structure-activity relationships .
Biological Activity
The compound 4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has gained attention due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant cytotoxicity against lung cancer cells (H460) with an IC50 value of 6.06 μM. This suggests that modifications in the triazole structure can enhance its efficacy against cancer cells .
Mechanism of Action:
- Induction of Apoptosis: The compound was shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and elevating the expression of apoptosis markers such as LC3 and γ-H2AX .
- Cell Cycle Arrest: Some studies indicate that triazoles may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that they can exhibit activity against various bacterial and fungal strains. The mechanism often involves disrupting the synthesis of essential biomolecules in pathogens .
Case Studies
-
Study on Triazole Derivatives:
A study investigated various triazole compounds and their biological effects. The findings showed that modifications at specific positions on the triazole ring significantly impacted their biological activity. For example, compounds with electron-withdrawing groups demonstrated enhanced anticancer activity compared to their electron-donating counterparts . -
In Vivo Studies:
Animal models treated with triazole derivatives have shown reduced tumor growth rates and improved survival rates compared to control groups. These studies support the potential for developing these compounds into effective therapeutic agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
